molecular formula C17H11F3N4S2 B2357845 3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-96-5

3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2357845
CAS RN: 868966-96-5
M. Wt: 392.42
InChI Key: VRBLVYNENLRPRM-UHFFFAOYSA-N
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Description

“3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, a triazole ring, and a pyridazine ring . The compound is part of a larger class of molecules known as 1,2,4-triazoles, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another approach involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a trifluoromethyl group could significantly improve the physicochemical properties of the parent molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied due to the presence of multiple reactive sites. The reactions could involve the formation or breaking of bonds in the thiophene, triazole, or pyridazine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the various rings in its structure. The trifluoromethyl group is known to significantly improve the physicochemical and pharmacological properties of the parent molecules .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine, particularly those involving [1,2,4]triazolo[4,3-b]pyridazine, has been explored for their potential pharmaceutical importance. In one study, a compound was synthesized through the treatment of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions, and characterized using various spectroscopic techniques and XRD analysis. This process highlights the methodological approaches in synthesizing and analyzing structures similar to the compound , providing insights into its potential applications in medicinal chemistry (Sallam et al., 2021).

Potential Anti-HAV Activity

Research into triazolo[4,3-b]pyridazine derivatives, closely related to this compound, has shown promising antiviral activities against hepatitis A virus (HAV). A specific precursor was used to synthesize novel derivatives, with some exhibiting significant effects in reducing virus count, suggesting potential applications in antiviral drug development (Shamroukh & Ali, 2008).

Cardiovascular Research

Compounds with a similar structural backbone, including triazolo and pyridazine rings, have been studied for their cardiovascular effects. One such study synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused with various heterocyclic systems, including thiophene, to investigate their coronary vasodilating and antihypertensive activities. This research indicates the potential of this compound in cardiovascular drug development (Sato et al., 1980).

Future Directions

Compounds with similar structures have shown a broad spectrum of biological activities, suggesting potential applications in the development of new pharmaceuticals . Future research could focus on exploring these potential applications and optimizing the synthesis process .

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazoles, have been found to have extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .

Mode of Action

It’s known that the trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Biochemical Pathways

Similar compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The resultant compounds of similar structure were effectively screened for their anti-cancer properties and the results are promising . The compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 . Additionally, it was discovered that RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Action Environment

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

properties

IUPAC Name

3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4S2/c18-17(19,20)12-4-1-3-11(9-12)10-26-15-7-6-14-21-22-16(24(14)23-15)13-5-2-8-25-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBLVYNENLRPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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